molecular formula C20H23NO3 B2734324 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide CAS No. 1421481-87-9

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide

カタログ番号 B2734324
CAS番号: 1421481-87-9
分子量: 325.408
InChIキー: WMUAAZJXGNEHOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide, also known as HPP593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPP593 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

作用機序

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling, leading to its degradation and decreased insulin sensitivity. Inhibition of PTP1B by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways, resulting in increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide inhibits PTP1B with high selectivity and potency. In animal models, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in lab experiments is its high selectivity and potency as a PTP1B inhibitor. This allows for precise modulation of insulin signaling and glucose homeostasis in vitro and in vivo. However, the complex synthesis method and high cost of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may limit its use in some lab experiments. Additionally, the lack of human clinical trials makes it difficult to determine the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in humans.

将来の方向性

There are several future directions for the research and development of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. Another direction is the investigation of the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in human clinical trials. Additionally, the potential therapeutic applications of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in the treatment of inflammatory diseases and other metabolic disorders should be further explored. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may lead to the discovery of novel therapeutic agents for the treatment of type 2 diabetes and obesity.

合成法

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide involves a series of chemical reactions that require several reagents and solvents. The starting material for the synthesis is 4-hydroxymethylcyclopentenone, which is then subjected to a series of reactions involving Grignard reagents, acid-catalyzed cyclization, and reduction to yield the final product. The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a complex process that requires expertise in synthetic organic chemistry.

科学的研究の応用

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes. Furthermore, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

特性

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-13-16-11-17(12-18(16)23)21-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUAAZJXGNEHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。